2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-12-10-13(2)19(14(3)11-12)22-21(25)20(24)18-15(4)23(5)17-9-7-6-8-16(17)18/h6-11H,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBUKRRLIOLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide typically involves the reaction of 1,2-dimethylindole with mesityl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to introduce the oxoacetamide group. The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amide or amine derivatives.
Substitution: Introduction of various substituents on the indole ring, leading to a range of functionalized derivatives.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Substituted 2-Oxoacetamide Derivatives
Compounds such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) exhibit potent cytotoxicity against cancer cell lines (e.g., HepG2, IC50 = 10.56 ± 1.14 µM) by inducing caspase-8-dependent apoptosis .
Sulfonamide Derivatives
Sulfonamide-substituted analogs, such as N-(3-(1,2-dimethyl-1H-indol-3-yl)-1-oxo-1-(p-tolyl)propan-2-yl)propane-2-sulfonamide (6d) , display distinct physicochemical properties (e.g., molecular weight = 399.08 g/mol) and synthetic pathways involving Rh(II)-catalyzed reactions . These compounds are structurally more complex due to sulfonamide moieties, which may enhance metabolic stability compared to the mesityl-substituted acetamide.
Heterocyclic Derivatives
Thiazole- and oxadiazole-containing indole derivatives (e.g., N1-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-N2-(2-methoxyethyl)oxalamide) demonstrate broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Glyoxylamide Derivatives
D-24851, an indol-3-yl-glyoxylamide, inhibits microtubule assembly without neurotoxicity and overcomes multidrug resistance in cancer cells .
Physicochemical and Structural Analysis
Molecular Properties
| Parameter | 2-(1,2-Dimethyl-1H-indol-3-yl)-N-Mesityl-2-Oxoacetamide | N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | Adamantane Derivative (5r) |
|---|---|---|---|
| Molecular Formula | C23H28N2O3S | C13H14N2O2 | C30H35N3O2 |
| Molecular Weight (g/mol) | 435.17 | 230.26 | 469.62 |
| LogP | ~3.5 (estimated) | 1.55 | 4.2 |
| Key Substituents | Mesityl, 1,2-dimethylindole | Ethyl, 2-methylindole | Adamantane, N-aryl |
Structural Insights
Biological Activity
2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide is a synthetic compound belonging to the indole derivatives class, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The compound is characterized by an indole ring with dimethyl substitutions and an oxoacetamide group attached to a mesityl moiety. The synthesis typically involves the reaction of 1,2-dimethylindole with mesityl chloride in the presence of a base like triethylamine, followed by treatment with oxalyl chloride to introduce the oxoacetamide group. Common solvents used include dichloromethane or toluene under reflux conditions.
Biological Activity Overview
Indole derivatives are widely studied for their potential therapeutic applications. The biological activity of 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide includes:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Potential to modulate enzyme activities linked to disease pathways.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, which can modulate their activity. For instance, it may inhibit enzymes involved in metabolic pathways associated with cancer progression or microbial resistance .
Research Findings
Recent studies have explored the compound's effects on various biological systems:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
- Anticancer Activity : A study demonstrated that 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Efficacy : Research indicated that the compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Enzyme Interaction Studies : Investigations revealed that the compound could effectively inhibit the activity of certain kinases involved in cancer signaling pathways, presenting opportunities for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
